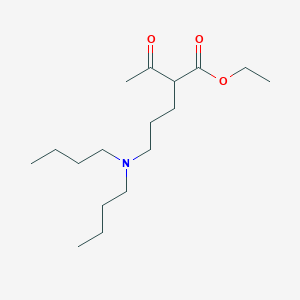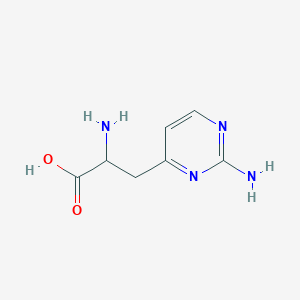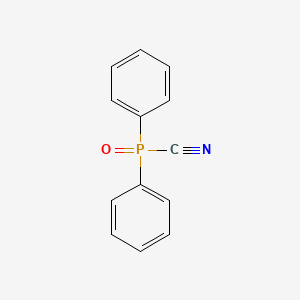![molecular formula C7H9AsO4S B14740164 [4-(Methylsulfonyl)phenyl]arsonous acid CAS No. 5433-71-6](/img/structure/B14740164.png)
[4-(Methylsulfonyl)phenyl]arsonous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methylsulfonyl)phenyl]arsonous acid: is an organoarsenic compound with the molecular formula C7H9AsO4S It is characterized by the presence of an arsonous acid group attached to a phenyl ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methylsulfonyl)phenyl]arsonous acid typically involves the reaction of 4-(methylsulfonyl)phenylboronic acid with an arsenic-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Methylsulfonyl)phenyl]arsonous acid can undergo oxidation reactions to form corresponding arsonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form arsonous derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed:
Oxidation: Formation of arsonic acids.
Reduction: Formation of arsonous derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: [4-(Methylsulfonyl)phenyl]arsonous acid is used as a precursor in the synthesis of more complex organoarsenic compounds. It serves as a building block in the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for further investigation in drug development.
Medicine: The compound’s unique chemical structure allows it to be explored for therapeutic applications, particularly in the treatment of diseases caused by microbial infections. Its potential efficacy and safety profiles are subjects of ongoing research.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which [4-(Methylsulfonyl)phenyl]arsonous acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth, making it a potential antimicrobial agent.
Comparison with Similar Compounds
[4-(Methylsulfanyl)phenyl]acetic acid: Similar in structure but contains a sulfanyl group instead of a sulfonyl group.
[4-(Methylsulfonyl)phenyl]boronic acid: Contains a boronic acid group instead of an arsonous acid group.
Uniqueness: [4-(Methylsulfonyl)phenyl]arsonous acid is unique due to the presence of both the methylsulfonyl and arsonous acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in its similar compounds.
Properties
CAS No. |
5433-71-6 |
|---|---|
Molecular Formula |
C7H9AsO4S |
Molecular Weight |
264.13 g/mol |
IUPAC Name |
(4-methylsulfonylphenyl)arsonous acid |
InChI |
InChI=1S/C7H9AsO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 |
InChI Key |
ILRMBQJCINQTDA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[As](O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
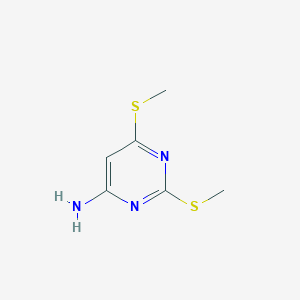
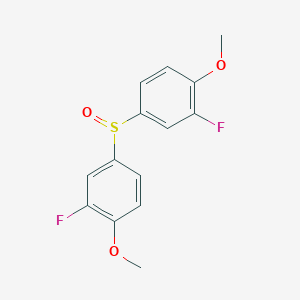
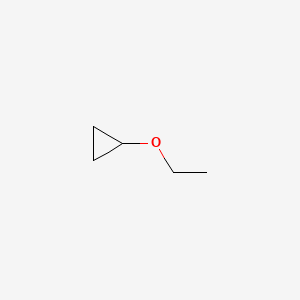
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
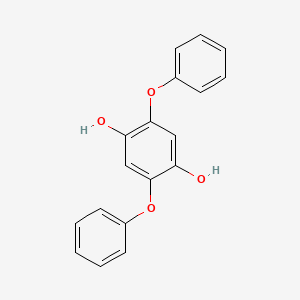
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)
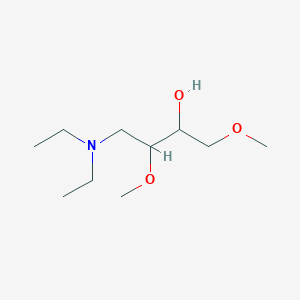
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
